

3-Chloro-5-formylbenzoic acid molecular structure and weight

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Compound of Interest

Compound Name: 3-Chloro-5-formylbenzoic acid

Cat. No.: B2771560

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An In-Depth Technical Guide to the Molecular Structure and Physicochemical Characterization of **3-Chloro-5-formylbenzoic Acid**

Introduction

3-Chloro-5-formylbenzoic acid is a substituted aromatic carboxylic acid that serves as a critical building block in synthetic organic chemistry. Its bifunctional nature, featuring both an electron-withdrawing aldehyde (formyl) group and a carboxylic acid group, makes it a versatile intermediate for constructing complex molecular architectures.^[1] These functional groups provide reactive handles for a variety of chemical transformations, including condensation reactions, couplings, and derivatizations.^[1] Consequently, this compound is of significant interest to researchers in pharmaceutical and agrochemical development, where it is often employed in the synthesis of novel bioactive molecules and specialized polymers.^[1]

This guide provides a comprehensive technical overview of the molecular structure, weight, and key physicochemical properties of **3-Chloro-5-formylbenzoic acid**. Furthermore, it outlines a robust, self-validating analytical workflow for its structural confirmation and purity assessment, reflecting the rigorous standards required in modern drug discovery and development. The methodologies described herein are grounded in established principles of analytical chemistry, providing researchers with both the data and the rationale behind its acquisition.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

Accurate identification is paramount in research and development. The following table summarizes the key identifiers for **3-Chloro-5-formylbenzoic acid**.

Identifier	Value	Source(s)
IUPAC Name	3-chloro-5-formylbenzoic acid	N/A
CAS Number	153203-59-9	[1] [2] [3]
Molecular Formula	C ₈ H ₅ ClO ₃	[1] [2] [4]
SMILES	C1=C(C=C(C=C1C(=O)O)Cl)C =O	[2] [4]
InChI	InChI=1S/C8H5ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H, (H,11,12)	[4]
MDL Number	MFCD20658588	[1] [3]

Core Molecular Structure

The structure of **3-Chloro-5-formylbenzoic acid** is based on a benzene ring substituted at positions 1, 3, and 5.

- Position 1: A carboxylic acid group (-COOH).
- Position 3: A chlorine atom (-Cl).
- Position 5: A formyl (aldehyde) group (-CHO).

All three substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the carboxylic proton. The relative meta-positioning of these groups dictates the electronic and steric environment of the molecule, which in turn governs its reactivity and interactions with biological targets.

Visualization of Molecular Structure

The 2D chemical structure provides a clear representation of atomic connectivity.

Caption: 2D structure of **3-Chloro-5-formylbenzoic acid**.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, formulation, and storage.

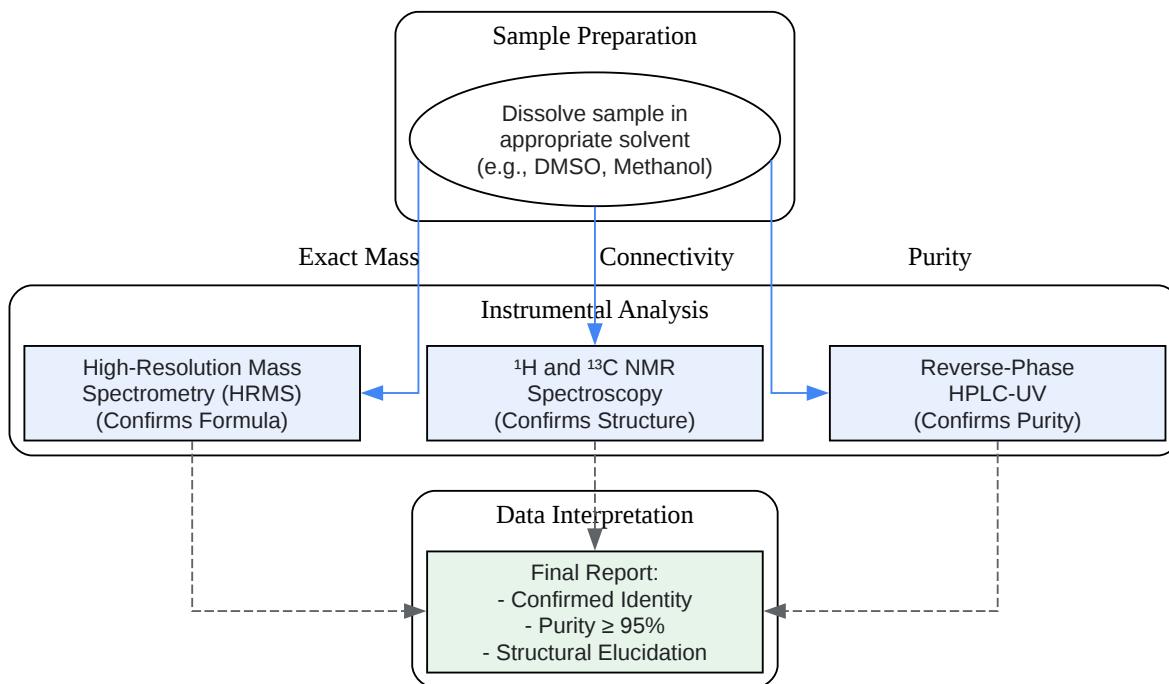
Property	Value	Source(s)
Molecular Weight	184.58 g/mol	[1] [3] [5]
Monoisotopic Mass	183.99272 Da	[4]
Appearance	Solid powder (inferred from related compounds)	
Storage Conditions	Room temperature, dry, inert atmosphere	[1] [3]
Predicted XlogP	1.5	[4]

Protocol for Structural Verification and Purity Assessment

To ensure the identity and quality of a research compound, a multi-technique analytical approach is required. This section details a self-validating workflow designed to unambiguously confirm the structure and purity of **3-Chloro-5-formylbenzoic acid**.

Analytical Workflow Overview

The causality of this workflow is designed for progressive and orthogonal confirmation. High-Resolution Mass Spectrometry (HRMS) first confirms the elemental composition. Nuclear Magnetic Resonance (NMR) then provides the definitive atomic arrangement (constitution). Finally, High-Performance Liquid Chromatography (HPLC) quantifies the purity of the sample.

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Caption: Workflow for analytical characterization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

- Expertise & Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Electrospray ionization (ESI) in negative ion mode is chosen because the carboxylic acid moiety is readily deprotonated to form a stable $[M-H]^-$ ion, ensuring a strong and easily interpretable signal.
- Methodology:

- Sample Preparation: Prepare a stock solution of **3-Chloro-5-formylbenzoic acid** at 1 mg/mL in methanol. Dilute to a final concentration of 1-10 μ g/mL in 50:50 acetonitrile:water.
- Instrumentation: Infuse the sample into a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- Parameters (Negative Ion Mode):
 - Capillary Voltage: -3.0 kV
 - Mass Range: m/z 50-500
 - Source Temperature: 120 °C
 - Gas Flow: As per instrument recommendation.
- Data Analysis: Compare the measured m/z of the most intense peak to the theoretical exact mass of the $[M-H]^-$ adduct.
- Trustworthiness (Self-Validation):
 - Theoretical $[M-H]^-$ ($C_8H_4ClO_3^-$): 182.98544 Da.[\[4\]](#)
 - Acceptance Criterion: The measured mass must be within ± 5 ppm of the theoretical mass. This high level of accuracy provides strong confidence in the assigned elemental formula, ruling out other potential formulas with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Expertise & Rationale: NMR is the gold standard for determining the precise connectivity of atoms in a small molecule. 1H NMR confirms the number and environment of protons, while ^{13}C NMR confirms the carbon skeleton. The choice of DMSO-d₆ as a solvent is strategic, as it solubilizes the compound and its residual proton signal does not obscure relevant analyte signals. The acidic proton of the carboxylic acid is also typically observable in this solvent.
- Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- Acquisition:
 - ¹H NMR: Acquire 16-32 scans.
 - ¹³C NMR: Acquire 1024-2048 scans.
- Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values.
- Anticipated Spectral Features (Trustworthiness):
 - ¹H NMR:
 - ~13.5 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).
 - ~10.1 ppm (s, 1H): A sharp singlet for the aldehyde proton (-CHO).
 - ~8.0-8.5 ppm (m, 3H): Three distinct signals in the aromatic region, each integrating to one proton. The specific splitting patterns (e.g., triplets or doublets of doublets) will arise from small meta-couplings ($J \approx 1-3$ Hz) between the aromatic protons.
 - ¹³C NMR:
 - ~192 ppm: Carbonyl carbon of the aldehyde.
 - ~165 ppm: Carbonyl carbon of the carboxylic acid.
 - ~125-140 ppm: Six distinct signals corresponding to the six aromatic carbons. The carbons directly attached to the electron-withdrawing groups (C-Cl, C-CHO, C-COOH) will be shifted accordingly.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Expertise & Rationale: Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. A C18 column is used to retain the compound based on its moderate hydrophobicity. A gradient elution ensures that any potential impurities with different polarities are well-resolved from the main analyte peak. UV detection is ideal as the aromatic ring provides strong chromophores.
- Methodology:
 - Sample Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 acetonitrile:water.
 - Instrumentation: Use an HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Acetonitrile.
 - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
- Trustworthiness (Self-Validation): The protocol is self-validating as a high-purity sample (>97%) will yield a single, sharp, symmetrical peak. The presence of multiple peaks would indicate impurities, triggering further investigation or purification.

Conclusion

3-Chloro-5-formylbenzoic acid is a well-defined chemical entity with a molecular weight of 184.58 g/mol .[\[1\]](#)[\[3\]](#)[\[5\]](#) Its structure, characterized by a 1,3,5-substituted benzene ring, provides

significant synthetic utility. The analytical workflow detailed in this guide, employing HRMS, NMR, and HPLC, represents a robust and orthogonal strategy for confirming the identity and ensuring the purity of this important synthetic intermediate. Adherence to these protocols provides researchers and drug development professionals with the high degree of confidence necessary for advancing their scientific objectives.

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